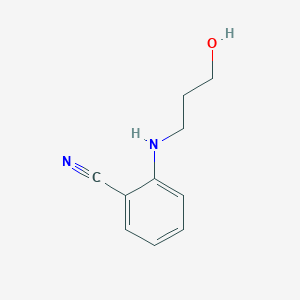
2-(Hydroxypropyl) aminobenzonitrile
Cat. No. B8392653
M. Wt: 176.21 g/mol
InChI Key: ODBBLUCCQWJMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06998489B2
Procedure details


The aromatic aldehyde which is used in the methods of the present invention can be prepared by any number of reaction schemes. For instance, the aromatic aldehyde can be formed from reacting an indole with ozone in an organic solvent followed by addition of at least one reducing agent to form a formyl aromatic aldehyde. The formyl aromatic aldehyde can be reacted with a base or acid in the presence of water and/or an organic solvent to yield the starting aromatic aldehyde. Alternatively, the aromatic aldehyde can be formed by starting with a benzonitrile which is reacted with a reactant that permits the attachment of desired substituents on the benzonitrile. For instance, fluorobenzonitrile can be reacted with 1-amino-2 propanol in the presence of an organic solvent to yield the desired 2-(hydroxypropyl) aminobenzonitrile. The benzonitrile can then be reacted with a hydrogen source and a catalyst to form the desired aromatic aldehyde.
[Compound]
Name
aromatic aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].NCC([OH:14])C.[C:15](#[N:22])[C:16]1C=CC=C[CH:17]=1>>[OH:14][CH2:17][CH2:16][CH2:15][NH:22][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5]
|
Inputs


Step One
[Compound]
|
Name
|
aromatic aldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C#N)C=CC=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NCC(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)#N
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
is reacted with a reactant that
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCCNC1=C(C#N)C=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
